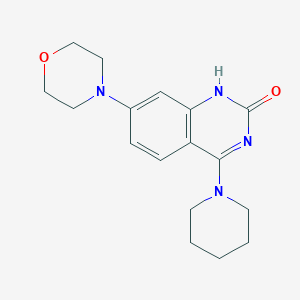
7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one is a quinazolinone derivative with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one typically involves multiple steps, starting with the reaction of morpholine with piperidine to form the core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: Biologically, 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for studying biological processes and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making it a valuable compound for drug development.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a useful intermediate in various industrial processes.
作用機序
The mechanism by which 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
4-Morpholinopiperidine
4-(2-Aminoethyl)morpholine
4-Methylmorpholine
4-(Dimethylamino)piperidine
8-Oxa-3-azabicyclo[3.2.1]octane
Uniqueness: 7-Morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one stands out due to its unique combination of morpholine and piperidine moieties within the quinazolinone framework. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C17H22N4O2/c22-17-18-15-12-13(20-8-10-23-11-9-20)4-5-14(15)16(19-17)21-6-2-1-3-7-21/h4-5,12H,1-3,6-11H2,(H,18,19,22) |
InChIキー |
KSRREYJBTBDYKX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=O)NC3=C2C=CC(=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


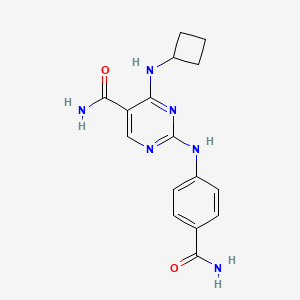
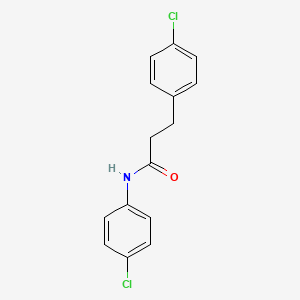

![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)

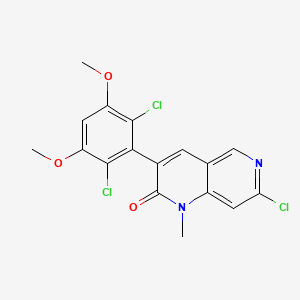
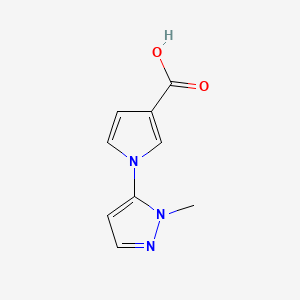

![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
